2-Methyl-1,3-cyclohexadiene

Description

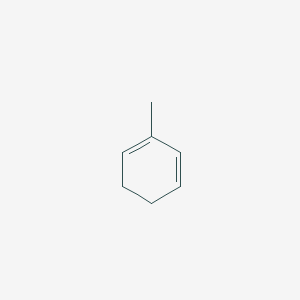

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWINMVFKPHMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061726 | |

| Record name | 1,3-Cyclohexadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-57-2 | |

| Record name | 2-Methyl-1,3-cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1489-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-cyclohexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,3-CYCLOHEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEA80XDY0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1,3-cyclohexadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1,3-cyclohexadiene from 2-Methyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines two proposed multi-step synthetic pathways for the conversion of 2-methyl-1,3-cyclohexanedione to the valuable conjugated diene, 2-methyl-1,3-cyclohexadiene. As a direct, one-step conversion is not well-documented in existing literature, this paper details two plausible routes: 1) a reduction of the dione (B5365651) to a diol followed by a double dehydration, and 2) the formation of a bis(tosylhydrazone) followed by a double Shapiro reaction. This document provides in-depth, theoretical experimental protocols for each step, based on established analogous reactions. Quantitative data, where available from similar transformations, are presented in tabular format for clarity. Furthermore, reaction workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding of the proposed synthetic strategies.

Introduction

This compound is a significant building block in organic synthesis, particularly in the construction of complex cyclic systems through reactions such as the Diels-Alder cycloaddition. Its precursor, 2-methyl-1,3-cyclohexanedione, is a readily available starting material. This guide addresses the synthetic challenge of converting the dione to the conjugated diene, a transformation that requires the strategic removal of two carbonyl oxygen atoms and the formation of a conjugated double bond system. The absence of a direct, high-yielding method necessitates the exploration of multi-step pathways. This document serves as a comprehensive resource for researchers, providing detailed theoretical protocols and conceptual frameworks for achieving this synthesis.

Proposed Synthetic Pathway 1: Reduction and Double Dehydration

This pathway involves a two-step sequence: the stereoselective reduction of 2-methyl-1,3-cyclohexanedione to 2-methylcyclohexane-1,3-diol, followed by an acid-catalyzed double dehydration to yield the desired conjugated diene. The stereochemistry of the intermediate diol is a critical factor that can influence the regioselectivity of the subsequent elimination reactions.

Step 1: Reduction of 2-Methyl-1,3-cyclohexanedione to 2-Methylcyclohexane-1,3-diol

The reduction of the diketone to the corresponding diol can be achieved using various reducing agents. The choice of reagent will influence the stereoselectivity of the reaction, yielding either cis- or trans-diols as the major product.

Experimental Protocol (Theoretical)

-

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (B129727) (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclohexane-1,3-diol.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data (Analogous Reductions)

| Reducing Agent | Solvent | Typical Yield (%) | Stereoselectivity (cis:trans) | Reference |

| Sodium Borohydride | Methanol | 85-95 | Varies, often favors the more stable trans isomer | General knowledge |

| Lithium Aluminum Hydride | THF | 90-98 | Varies, often favors the less sterically hindered approach | General knowledge |

Step 2: Double Dehydration of 2-Methylcyclohexane-1,3-diol

The diol is then subjected to acid-catalyzed dehydration. The reaction conditions must be carefully controlled to favor the formation of the thermodynamically stable conjugated 1,3-diene over other possible isomeric dienes or elimination products.

Experimental Protocol (Theoretical)

-

Materials:

-

2-Methylcyclohexane-1,3-diol

-

Phosphoric acid (85%) or p-Toluenesulfonic acid (PTSA)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution, saturated aqueous

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

Place 2-methylcyclohexane-1,3-diol (1.0 eq) and a catalytic amount of phosphoric acid (or PTSA) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene to the flask.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by GC-MS to observe the formation of the diene and the disappearance of the diol.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Carefully remove the toluene by distillation.

-

Purify the resulting this compound by fractional distillation.

-

Quantitative Data (Analogous Dehydrations)

| Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Phosphoric Acid | Toluene | Reflux | 60-80 | Based on dehydration of methylcyclohexanols[1][2][3][4][5] |

| p-Toluenesulfonic Acid | Toluene | Reflux | 70-85 | Based on dehydration of methylcyclohexanols[1][2][3][4][5] |

Workflow Diagram

Proposed Synthetic Pathway 2: Double Shapiro Reaction

This alternative route involves the conversion of the diketone to its bis(tosylhydrazone) derivative, followed by a double Shapiro reaction using an organolithium base to generate the diene. The Shapiro reaction is known to favor the formation of the less substituted (kinetic) alkene, which could be advantageous in forming the desired 1,3-diene.[6][7]

Step 1: Formation of 2-Methyl-1,3-cyclohexanedione bis(tosylhydrazone)

The first step is the condensation of 2-methyl-1,3-cyclohexanedione with two equivalents of tosylhydrazine.

Experimental Protocol (Theoretical)

-

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Tosylhydrazine (p-toluenesulfonylhydrazide)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

Dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in ethanol in a round-bottom flask.

-

Add tosylhydrazine (2.1 eq) to the solution.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid bis(tosylhydrazone) by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Quantitative Data (Analogous Tosylhydrazone Formations)

| Substrate | Reagent | Solvent | Typical Yield (%) | Reference |

| Ketones | Tosylhydrazine | Ethanol | 85-95 | [8][9] |

Step 2: Double Shapiro Reaction of the bis(tosylhydrazone)

The bis(tosylhydrazone) is then treated with a strong organolithium base to effect a double elimination, leading to the formation of the conjugated diene.[6][7]

Experimental Protocol (Theoretical)

-

Materials:

-

2-Methyl-1,3-cyclohexanedione bis(tosylhydrazone)

-

n-Butyllithium (n-BuLi) in hexanes (4.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Suspend the bis(tosylhydrazone) (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a flask cooled to -78 °C.

-

Slowly add n-butyllithium (4.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. The evolution of nitrogen gas should be observed.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Carefully concentrate the filtrate by rotary evaporation at low temperature and pressure.

-

Purify the resulting this compound by fractional distillation.

-

Quantitative Data (Analogous Shapiro Reactions)

| Substrate | Base (eq.) | Solvent | Typical Yield (%) | Reference |

| Tosylhydrazones | n-BuLi (2.1) | THF | 60-80 | [6][7] |

Workflow Diagram

Conclusion

This technical guide has detailed two viable, albeit theoretical, multi-step synthetic routes for the preparation of this compound from 2-methyl-1,3-cyclohexanedione. Both the reduction/dehydration sequence and the double Shapiro reaction pathway offer plausible approaches to this transformation. The selection of a particular route will depend on factors such as reagent availability, desired stereochemical control, and scalability. It is anticipated that further experimental investigation will be required to optimize the reaction conditions and maximize the yield of the target diene for each proposed pathway. The information presented herein provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this important conjugated diene.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. jk-sci.com [jk-sci.com]

- 9. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1,3-cyclohexadiene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 2-Methyl-1,3-cyclohexadiene, including its chemical identity and physicochemical properties. It is important to note that while the physical and chemical characteristics of this compound are documented, there is a significant lack of in-depth, publicly available research on its biological activities, potential therapeutic applications, and associated experimental protocols relevant to drug development.

Core Compound Information

CAS Number: 1489-57-2[1]

Molecular Weight: 94.15 g/mol [1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | PubChem[1] |

| Boiling Point | 107.5 - 108 °C at 760 mmHg | The Good Scents Company[2], Stenutz[3] |

| Flash Point | 2.78 °C (37.00 °F) TCC | The Good Scents Company[2] |

| Vapor Pressure | 24.165 mmHg at 25 °C (estimated) | The Good Scents Company[2] |

| Water Solubility | 54.36 mg/L at 25 °C (estimated) | The Good Scents Company[2] |

| logP (o/w) | 3.009 (estimated) | The Good Scents Company[2] |

| Kovats Retention Index | 791 (Standard non-polar) | PubChem[1] |

Biological Activity and Toxicological Information

Currently, there is a notable scarcity of published studies focusing on the specific pharmacological, metabolic, and toxicological profiles of this compound. The Human Metabolome Database (HMDB) lists the compound, but detailed information on its biological role or pathways is not provided. A human health tier I assessment has been conducted, but comprehensive toxicological data, such as acute toxicity, is not determined.[1][2]

While specific data for the 2-methyl derivative is lacking, the broader class of compounds containing a 1,3-cyclohexadiene (B119728) scaffold has been associated with a range of bioactivities, including neuroprotective, anti-inflammatory, anti-bacterial, and anti-cancer effects.[4] However, it is crucial to emphasize that these activities are not directly attributed to this compound and further research would be required to determine if it exhibits any of these properties.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively detailed in readily available scientific literature. Analytical methods such as reverse-phase High-Performance Liquid Chromatography (HPLC) can be utilized for its separation and analysis.[5]

Note on a Structurally Related Compound: 2-Methyl-1,3-cyclohexanedione

It is important to distinguish this compound from the structurally similar, but chemically distinct, 2-Methyl-1,3-cyclohexanedione (CAS Number: 1193-55-1).[6] The latter is a dione, not a diene, and is a well-documented intermediate in organic synthesis.[7] It serves as a precursor for various products, including pharmaceuticals, agrochemicals, and 2-methylresorcinol (B147228).[7][8][9] Extensive literature, including detailed synthesis protocols, is available for 2-Methyl-1,3-cyclohexanedione due to its utility as a chemical building block.[7][8][10]

Signaling Pathways and Experimental Workflows

Due to the limited research on the biological effects of this compound, there is no information available on its interaction with cellular signaling pathways or established experimental workflows for its investigation in a drug development context. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not applicable at this time.

The following is a logical diagram illustrating the current state of knowledge regarding this compound.

Caption: Knowledge map for this compound.

Conclusion

References

- 1. This compound | C7H10 | CID 73885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 1489-57-2 [thegoodscentscompany.com]

- 3. This compound [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Cyclohexadiene, 2-methyl- | SIELC Technologies [sielc.com]

- 6. 2-Methyl-1,3-cyclohexanedione | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]

Spectroscopic data for 2-Methyl-1,3-cyclohexadiene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-cyclohexadiene. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data for structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8-5.9 | m | 1H | H3 |

| ~5.6-5.7 | m | 1H | H1 |

| ~5.4-5.5 | m | 1H | H4 |

| ~2.1-2.2 | m | 2H | H5 |

| ~2.0-2.1 | m | 2H | H6 |

| ~1.7-1.8 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~135-140 | C | C2 |

| ~125-130 | CH | C1 |

| ~120-125 | CH | C3 |

| ~115-120 | CH | C4 |

| ~25-30 | CH₂ | C5 |

| ~20-25 | CH₂ | C6 |

| ~15-20 | CH₃ | CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3010 | Medium | =C-H Stretch |

| 2960-2850 | Strong | C-H Stretch (Aliphatic) |

| 1650-1600 | Medium | C=C Stretch (Conjugated) |

| 1465-1430 | Medium | CH₂ Bend |

| 1380-1370 | Medium | CH₃ Bend |

| ~800 | Strong | =C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 94 | 80 | [M]⁺ (Molecular Ion) |

| 93 | 100 | [M-H]⁺ (Base Peak) |

| 79 | 60 | [M-CH₃]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 66 | 30 | [C₅H₆]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

-

Key acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz.

-

The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom.

-

Key acquisition parameters include a spectral width of 240 ppm, a pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several hundred to a few thousand scans are typically acquired.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity.

-

A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Electron Impact (EI) ionization is used with a standard electron energy of 70 eV.

2. Mass Analysis:

-

The resulting ions are separated by a quadrupole mass analyzer.

-

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

Caption: A generalized workflow for spectroscopic analysis.

Molecular Structure and Key NMR Correlations of this compound

Caption: Predicted NMR signal assignments for this compound.

An In-depth Technical Guide to the Isomers and Resonance Structures of 2-Methyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclohexadiene is a cyclic diene of significant interest in organic synthesis and as a structural motif in various natural products and pharmacologically active compounds. A thorough understanding of its isomeric forms and electronic distribution is crucial for its effective utilization in synthetic methodologies and for predicting its reactivity and metabolic fate. This guide provides a comprehensive overview of the structural isomers and resonance structures of this compound, supported by spectroscopic data and detailed experimental protocols.

Structural Isomers of this compound

The molecular formula for this compound is C₇H₁₀. This formula allows for several structural isomers, which differ in the position of the methyl group and the double bonds within the cyclohexadiene ring system.

Positional Isomers of Methyl-1,3-cyclohexadiene

The primary positional isomer of interest is this compound. However, other positional isomers with the 1,3-diene system exist, most notably 1-Methyl-1,3-cyclohexadiene and 5-Methyl-1,3-cyclohexadiene.

Other Structural Isomers

Beyond the 1,3-diene system, other structural isomers include methyl-1,4-cyclohexadiene. Furthermore, isomers with different ring structures or exocyclic double bonds are possible, though less commonly encountered in the context of this specific diene. The primary structural isomers are outlined in the table below.

| Isomer Name | Structure | Key Features |

| This compound |  | Conjugated diene, methyl group at C2 |

| 1-Methyl-1,3-cyclohexadiene |  | Conjugated diene, methyl group at C1 |

| 5-Methyl-1,3-cyclohexadiene |  | Conjugated diene, methyl group at C5 (chiral center) |

| 1-Methyl-1,4-cyclohexadiene |  | Isolated diene, methyl group at C1 |

| 3-Methyl-1,4-cyclohexadiene |  | Isolated diene, methyl group at C3 |

Resonance Structures of this compound

The conjugated system of double bonds in this compound allows for the delocalization of π-electrons, which can be represented by resonance structures. While the primary contributor is the structure with two distinct double bonds, minor contributors illustrate the delocalization of electron density. These resonance structures are crucial for understanding the molecule's reactivity, particularly in electrophilic additions and pericyclic reactions.

The resonance contributors involve the movement of the π-electrons within the diene system. While there are no significant charge-separated resonance structures for the neutral molecule, the concept is vital when considering the stability of intermediates in reactions. For instance, in the presence of an electrophile, the resulting carbocation is resonance-stabilized.

Caption: Resonance contributors of this compound.

Spectroscopic Data

The characterization of this compound and its isomers relies heavily on spectroscopic techniques. The following tables summarize typical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~5.8 | d | ~5.0 |

| H3 | ~5.9 | m | - |

| H4 | ~2.1 | m | - |

| CH₃ | ~1.8 | s | - |

| H5 | ~2.2 | m | - |

| H6 | ~2.2 | m | - |

¹³C NMR (Carbon-13 NMR)

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~128 |

| C2 | ~135 |

| C3 | ~125 |

| C4 | ~118 |

| C5 | ~26 |

| C6 | ~29 |

| CH₃ | ~21 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp²) stretch | 3030-3010 | Medium |

| C-H (sp³) stretch | 2960-2850 | Strong |

| C=C stretch (conjugated) | 1650-1600 | Medium |

| C-H bend (alkene) | 900-675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Transition | λmax (nm) | Solvent |

| π → π* | ~265 | Ethanol |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 94 | High | [M]⁺ (Molecular Ion) |

| 79 | Moderate | [M - CH₃]⁺ |

| 77 | Moderate | [M - CH₃ - H₂]⁺ |

| 66 | High | Retro-Diels-Alder fragment |

Experimental Protocols

Synthesis of this compound via Shapiro Reaction

A common and effective method for the synthesis of this compound is the Shapiro reaction, starting from 2-methylcyclohex-2-en-1-one.

Materials:

-

2-methylcyclohex-2-en-1-one

-

p-Toluenesulfonylhydrazide (TsNHNH₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Formation of the Tosylhydrazone: In a round-bottom flask, dissolve 2-methylcyclohex-2-en-1-one (1.0 eq) in methanol. Add p-toluenesulfonylhydrazide (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Cool the reaction to room temperature and then to 0 °C to induce crystallization of the tosylhydrazone. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

-

Shapiro Reaction: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the dried tosylhydrazone (1.0 eq) and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Diels-Alder Reaction with Maleic Anhydride (B1165640)

This compound can act as a diene in the Diels-Alder reaction. A classic example is its reaction with maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (B28343), anhydrous

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous toluene.

-

Add this compound (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Diels-Alder adduct may precipitate out of the solution. If not, reduce the volume of toluene under reduced pressure.

-

Add hexanes to the concentrated solution to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Caption: Logical relationship in the Diels-Alder reaction.

Conclusion

This technical guide has provided a detailed overview of the isomers and resonance structures of this compound. The comprehensive spectroscopic data and detailed experimental protocols for its synthesis and key reactions offer valuable resources for researchers, scientists, and professionals in drug development. A firm grasp of these fundamental chemical properties is essential for the strategic application of this versatile diene in the synthesis of complex molecular architectures.

The Thermodynamic Landscape of 2-Methyl-1,3-cyclohexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Methyl-1,3-cyclohexadiene, a substituted conjugated diene of significant interest in organic synthesis and theoretical chemistry. Understanding the energetic properties of this molecule is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing robust computational models. This document summarizes key thermodynamic data, details relevant experimental methodologies, and provides a visual representation of the stability relationships among its isomers.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable isomers possess lower heats of formation and release less energy upon hydrogenation. For cyclic dienes, stability is influenced by several factors, including the degree of substitution of the double bonds, the presence of conjugation, and ring strain.

Conjugation: this compound features a conjugated system of double bonds, where p-orbitals on adjacent sp²-hybridized carbon atoms overlap. This delocalization of π-electrons results in a more stable electronic configuration compared to isomers with isolated double bonds.[1][2][3][4] Consequently, conjugated dienes exhibit lower heats of hydrogenation than their non-conjugated counterparts.[1][2][3]

Alkene Substitution: The stability of an alkene generally increases with the number of alkyl substituents on the double bond. This is attributed to hyperconjugation and inductive effects, where electron density from adjacent C-H σ-bonds helps to stabilize the π-system.[5]

Quantitative Thermodynamic Data

Table 1: Enthalpy of Hydrogenation for C6 Dienes

| Compound | Structure | Enthalpy of Hydrogenation (kcal/mol) | Notes |

| Cyclohexene | C₆H₁₀ | -28.6 | Reference for a single double bond in a six-membered ring. |

| 1,3-Cyclohexadiene | C₆H₈ | -55.4 | A conjugated diene. The value is less than twice that of cyclohexene, indicating the stabilizing effect of conjugation. |

| 1,4-Cyclohexadiene | C₆H₈ | ~-57.2 | An isolated diene. The value is approximately twice that of cyclohexene. |

Data sourced from various educational and chemical data compilations.

Table 2: Relative Stability of Methylcyclohexene Isomers

| Isomer | Structure | Degree of Substitution | Relative Stability |

| 1-Methylcyclohexene | C₇H₁₂ | Trisubstituted | Most Stable |

| 4-Methylcyclohexene | C₇H₁₂ | Disubstituted | Intermediate |

| 3-Methylcyclohexene | C₇H₁₂ | Disubstituted | Less Stable |

| Methylenecyclohexane | C₇H₁₂ | Disubstituted (exocyclic) | Least Stable (of these isomers) |

Relative stability is inferred from isomerization studies and heats of hydrogenation.[6]

Based on these data, this compound, as a trisubstituted conjugated diene, is expected to be one of the most stable C7H10 isomers. Its heat of hydrogenation would be predicted to be lower than that of non-conjugated methylcyclohexadiene isomers.

Experimental Protocols

The determination of thermodynamic data for compounds like this compound relies on precise calorimetric measurements. The following are detailed methodologies for key experiments.

Hydrogenation Calorimetry

This technique is used to measure the heat released during the catalytic hydrogenation of an alkene, providing a direct measure of its stability.

Objective: To determine the enthalpy of hydrogenation of this compound.

Materials:

-

This compound (high purity)

-

Hydrogen gas (high purity)

-

Catalyst (e.g., Platinum(IV) oxide, Palladium on carbon)

-

Solvent (e.g., acetic acid, ethanol)

-

Calorimeter (e.g., a Dewar-type reaction calorimeter)

-

Temperature probe (e.g., a high-precision thermistor or platinum resistance thermometer)

-

Gas burette and manometer

-

Stirring apparatus

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by electrical calibration.

-

Sample Preparation: A precise mass of this compound is dissolved in the chosen solvent and placed in the calorimeter.

-

Catalyst Introduction: A known amount of the hydrogenation catalyst is added to the calorimeter.

-

Thermal Equilibration: The system is allowed to reach thermal equilibrium with constant stirring. The initial temperature is recorded.

-

Hydrogenation: A known volume of hydrogen gas is introduced into the reaction vessel. The hydrogenation reaction is initiated, and the temperature change is monitored until it reaches a maximum and then stabilizes.

-

Data Analysis: The heat released during the reaction is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of hydrogenation is then determined per mole of the reactant.

Bomb Calorimetry

Bomb calorimetry is employed to determine the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of formation of this compound.

Materials:

-

This compound (high purity)

-

Oxygen gas (high purity)

-

Bomb calorimeter

-

Benzoic acid (for calibration)

-

Fuse wire

-

Crucible

-

Temperature monitoring system

Procedure:

-

Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.

-

Sample Preparation: A precisely weighed sample of this compound is placed in the crucible. Due to its volatility, it may need to be encapsulated in a gelatin capsule or a container with a low heat of combustion.[7]

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is attached to the ignition circuit, making contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically 25-30 atm).

-

Calorimeter Setup: The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to come to thermal equilibrium.

-

Ignition and Data Collection: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature change.

-

Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire and any auxiliary materials. The standard enthalpy of formation is then calculated using Hess's Law.

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical relationship between the stability of various C7H10 isomers, highlighting the favored position of conjugated and more substituted systems.

Caption: Relative stability of C7H10 isomers.

Conclusion

The thermodynamic stability of this compound is primarily governed by the stabilizing effects of its conjugated double bond system and its trisubstituted nature. While direct experimental thermochemical data remains elusive in readily accessible literature, its position as a highly stable C7H10 isomer can be confidently inferred from established chemical principles and comparative data from related compounds. The experimental protocols outlined in this guide provide a robust framework for the precise determination of its enthalpy of hydrogenation and heat of formation, which are essential parameters for chemical process design and theoretical modeling in the fields of chemical research and drug development.

References

- 1. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Electrophilic addition reactions of 2-Methyl-1,3-cyclohexadiene

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Methyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition reactions of this compound, a substituted conjugated diene. The document delves into the underlying mechanisms, regioselectivity, and the critical role of kinetic versus thermodynamic control in determining product distribution. Detailed reaction pathways for hydrobromination and bromination are presented, supported by mechanistic diagrams and representative experimental protocols. This guide serves as a technical resource for professionals engaged in organic synthesis and drug development, offering insights into the predictable manipulation of reaction outcomes for conjugated diene systems.

Introduction to Electrophilic Addition in Conjugated Dienes

Conjugated dienes, characterized by alternating double and single bonds, exhibit unique reactivity in electrophilic addition reactions compared to isolated alkenes.[1] The reaction of a conjugated diene with an electrophile, such as HBr or Br₂, proceeds through a resonance-stabilized allylic carbocation intermediate.[2] This delocalized cation allows for nucleophilic attack at two primary positions, leading to a mixture of 1,2- and 1,4-addition products.[3]

The distribution of these products is highly dependent on reaction conditions, particularly temperature.[4] This phenomenon is governed by the principles of:

-

Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product is the one that is formed fastest, meaning it has the lowest activation energy. This is referred to as the kinetic product.[5][6]

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the most thermodynamically stable one, regardless of its rate of formation. This is known as the thermodynamic product.[5][6]

For this compound, the asymmetry introduced by the methyl group influences the regioselectivity of the initial electrophilic attack, dictating the structure of the subsequent allylic carbocation and the resulting products.

Reaction with Hydrogen Halides (HBr)

The addition of hydrogen halides to this compound is a classic example illustrating both regioselectivity and the principles of kinetic and thermodynamic control. The reaction yields a mixture of isomeric brominated cyclohexenes.[7]

Mechanism and Regioselectivity

The reaction is initiated by the protonation of one of the double bonds. Due to the electronic effect of the methyl group, protonation preferentially occurs at the C1 position of the C1-C2 double bond. This pathway generates a resonance-stabilized tertiary allylic carbocation, which is significantly more stable than the alternative secondary carbocation that would result from protonation at C4.[8]

The resulting allylic carbocation has the positive charge delocalized over carbons C2 and C4. Nucleophilic attack by the bromide ion (Br⁻) can then occur at either of these positions.[3]

-

Attack at C2: Leads to the 1,2-addition product , 3-bromo-3-methylcyclohexene.

-

Attack at C4: Leads to the 1,4-addition product , 3-bromo-1-methylcyclohexene.

The formation of 6-bromo-1-methylcyclohexene (B3383314) is not observed, as it would require the formation of a much less stable carbocation intermediate.[8]

Kinetic vs. Thermodynamic Product Distribution

The ratio of the 1,2- and 1,4-adducts is determined by the reaction temperature.[4]

-

Kinetic Product: The 1,2-adduct, 3-bromo-3-methylcyclohexene , is the kinetic product. Its formation proceeds through a transition state that reflects the greater stability of the tertiary carbocation resonance contributor. This lower activation energy pathway is favored at low temperatures.[5][9]

-

Thermodynamic Product: The 1,4-adduct, 3-bromo-1-methylcyclohexene , is the thermodynamic product. This product is more stable because it features a more highly substituted (trisubstituted) double bond compared to the disubstituted double bond of the 1,2-adduct. At higher temperatures, the reversibility of the reaction allows the system to equilibrate to this more stable product.[5][9]

// Reactants sub [label="this compound", shape=plaintext, fontcolor="#202124"]; hbr [label="+ HBr", shape=plaintext, fontcolor="#202124"];

// Intermediates carbocation [label="Resonance-Stabilized Allylic Carbocation", shape=record, style=rounded, fillcolor="#F1F3F4", color="#5F6368"];

// Products prod_12 [label="3-Bromo-3-methylcyclohexene\n(1,2-Adduct)\nKinetic Product", shape=box, style=rounded, fillcolor="#E8F0FE", color="#4285F4"]; prod_14 [label="3-Bromo-1-methylcyclohexene\n(1,4-Adduct)\nThermodynamic Product", shape=box, style=rounded, fillcolor="#FCE8E6", color="#EA4335"];

// Pathways sub -> carbocation [label=" Protonation at C1\n(forms most stable carbocation)"]; carbocation -> prod_12 [label=" Br⁻ attack at C2\n(Lower Temp, Irreversible)\nFaster Rate"]; carbocation -> prod_14 [label=" Br⁻ attack at C4\n(Higher Temp, Reversible)\nMore Stable Product"]; } caption: "Mechanism of HBr addition to this compound."

Data Presentation

While specific quantitative data for this compound is sparse in readily available literature, the product distribution follows the well-established pattern for conjugated dienes. The table below uses the reaction of 1,3-butadiene (B125203) with HBr as a representative example to illustrate the effect of temperature.[4]

| Temperature (°C) | Electrophile | Kinetic Product (1,2-Adduct) % | Thermodynamic Product (1,4-Adduct) % | Control Type |

| 0 | HBr | 71 | 29 | Kinetic |

| 40 | HBr | 15 | 85 | Thermodynamic |

Reaction with Halogens (Br₂)

The addition of bromine (Br₂) to this compound also yields both 1,2- and 1,4-addition products. The mechanism involves a cyclic bromonium ion intermediate rather than a free carbocation.[10]

Mechanism

The reaction begins with the electrophilic attack of Br₂ on a double bond, forming a bridged bromonium ion. The remaining bromide ion (Br⁻) then acts as a nucleophile.[11] The delocalized π-system allows the bromide ion to attack at either the C2 or C4 position, leading to the respective 1,2- and 1,4-dibromo products. The addition typically occurs with anti stereochemistry.[11]

// Nodes sub [label="this compound + Br₂"]; intermediate [label="Bromonium Ion Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368"]; prod_12 [label="1,2-Dibromo Product", shape=box, style=rounded, fillcolor="#E8F0FE", color="#4285F4"]; prod_14 [label="1,4-Dibromo Product", shape=box, style=rounded, fillcolor="#FCE8E6", color="#EA4335"];

// Edges sub -> intermediate [label="Electrophilic Attack"]; intermediate -> prod_12 [label="Br⁻ attack at C2"]; intermediate -> prod_14 [label="Br⁻ attack at C4"]; } caption: "Bromination pathway for this compound."

Experimental Protocols

The following are representative methodologies for the electrophilic addition of HBr to a conjugated diene, adapted for the specific substrate.

General Protocol for Hydrobromination of this compound

Objective: To synthesize a mixture of 3-bromo-3-methylcyclohexene and 3-bromo-1-methylcyclohexene under kinetically or thermodynamically controlled conditions.

Materials:

-

This compound

-

48% Hydrobromic acid (HBr)

-

Diethyl ether or Pentane (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath or heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure (Kinetic Control):

-

A solution of this compound (1.0 eq) in a minimal amount of a nonpolar solvent (e.g., pentane) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

The flask is cooled to 0 °C in an ice bath.

-

A stoichiometric amount of 48% HBr (1.0 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

The reaction is allowed to stir at 0 °C for an additional 1-2 hours.

-

The reaction mixture is transferred to a separatory funnel and washed with cold water, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting product mixture is analyzed by GC-MS and NMR to determine the product ratio.

Procedure (Thermodynamic Control):

-

Follow steps 1 and 3 of the kinetic protocol, but without the initial cooling.

-

The reaction mixture is heated to and maintained at 40 °C using a heating mantle for several hours until equilibrium is reached (monitored by TLC or GC).

-

Follow steps 5-7 for workup and analysis.

// Nodes start [label="Dissolve Diene\nin Solvent"]; temp_control [label="Adjust Temperature\n(e.g., 0°C or 40°C)", shape=diamond, fillcolor="#FEF7E0", color="#FBBC05"]; add_reagent [label="Add Electrophile\n(e.g., HBr) Dropwise"]; react [label="Stir for\n1-4 Hours"]; workup [label="Aqueous Workup\n(Wash with H₂O, NaHCO₃)"]; dry [label="Dry Organic Layer\n(e.g., MgSO₄)"]; evap [label="Remove Solvent\n(Rotary Evaporator)"]; analyze [label="Analyze Products\n(GC-MS, NMR)", shape=ellipse, fillcolor="#E6F4EA", color="#34A853"];

// Edges start -> temp_control; temp_control -> add_reagent; add_reagent -> react; react -> workup; workup -> dry; dry -> evap; evap -> analyze; } caption: "General experimental workflow for electrophilic addition."

Conclusion

The electrophilic addition reactions of this compound provide a clear and instructive example of the interplay between carbocation stability, resonance, and reaction conditions. The regioselectivity of the initial electrophilic attack is governed by the formation of the most stable allylic carbocation intermediate. Subsequently, the distribution between the 1,2-(kinetic) and 1,4-(thermodynamic) addition products can be effectively controlled by adjusting the reaction temperature. A thorough understanding of these principles is essential for synthetic chemists aiming to selectively synthesize specific isomers in drug discovery and materials science applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Solved Reaction of this compound with HBr | Chegg.com [chegg.com]

- 8. Solved 4. Addition of one mole of HBr to | Chegg.com [chegg.com]

- 9. homework.study.com [homework.study.com]

- 10. homework.study.com [homework.study.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Key Reactions and Mechanisms of 2-Methyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions and mechanisms involving 2-Methyl-1,3-cyclohexadiene, a versatile cyclic diene. The content is tailored for professionals in research and drug development, with a focus on detailed mechanisms, quantitative data, and experimental considerations.

Electrophilic Addition Reactions

This compound readily undergoes electrophilic addition with reagents such as hydrogen halides (e.g., HCl, HBr). These reactions are characterized by the formation of carbocation intermediates, and the product distribution is often dependent on reaction conditions, illustrating the principles of kinetic versus thermodynamic control.

At low temperatures, the reaction favors the kinetically controlled 1,2-addition product. The reaction initiates with the protonation of a double bond to form the most stable carbocation. In the case of this compound, protonation can lead to a resonance-stabilized allylic carbocation. The subsequent attack of the halide ion at the adjacent carbon results in the 1,2-addition product.[1][2][3][4][5][6][7]

Mechanism of Electrophilic Addition of HCl:

The reaction of this compound with HCl proceeds via an electrophilic addition mechanism. The initial step involves the attack of the π-bond on the hydrogen of HCl, leading to the formation of a resonance-stabilized carbocation intermediate. At very low temperatures, the reaction is under kinetic control, favoring the 1,2-addition product, 1-chloro-2-methylcyclohexene.[1][2]

References

- 1. brainly.com [brainly.com]

- 2. chegg.com [chegg.com]

- 3. Solved Reaction of this compound with HBr | Chegg.com [chegg.com]

- 4. brainly.com [brainly.com]

- 5. Solved 1.) Consider the reaction of | Chegg.com [chegg.com]

- 6. Solved Consider the reaction of this compound | Chegg.com [chegg.com]

- 7. brainly.com [brainly.com]

The Synthetic Versatility of 2-Methyl-1,3-cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-cyclohexadiene is a versatile and reactive building block in organic synthesis, primarily utilized in the construction of complex cyclic and polycyclic frameworks. Its conjugated diene system readily participates in pericyclic reactions, most notably the Diels-Alder reaction, offering a powerful tool for the stereocontrolled formation of six-membered rings. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in Diels-Alder cycloadditions, including reaction mechanisms, catalytic systems, and detailed experimental protocols.

Synthesis of this compound

The most common precursor to this compound is 2-methyl-1,3-cyclohexanedione. The synthesis of this dione (B5365651) can be achieved through various methods, including the Robinson annulation. A well-established laboratory-scale synthesis involves the Michael addition of a methyl vinyl ketone to a cyclohexanedione derivative.

Experimental Protocol: Synthesis of 2-Methyl-1,3-cyclohexanedione via Robinson Annulation

This procedure outlines the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, which is a key step in the Robinson annulation sequence that can ultimately lead to the formation of a substituted cyclohexene (B86901) ring system, a common structural motif in natural products.

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Sodium methoxide (B1231860)

-

Hydrochloric acid

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

2-Methyl-1,3-cyclohexanedione is added to the methanolic solution and stirred until completely dissolved.

-

Methyl vinyl ketone is then added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous solution of hydrochloric acid, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired annulated product.

Diels-Alder Reactions of this compound

The Diels-Alder reaction is a cornerstone of the synthetic utility of this compound. This [4+2] cycloaddition reaction with a dienophile forms a substituted cyclohexene ring with high regio- and stereoselectivity. The methyl group on the diene influences the regioselectivity of the cycloaddition with unsymmetrical dienophiles.

Reaction with Common Dienophiles

Maleic Anhydride (B1165640): The reaction with maleic anhydride is a classic example of a Diels-Alder reaction. The high reactivity of maleic anhydride as a dienophile, due to its electron-withdrawing anhydride group, allows the reaction to proceed under mild conditions to form a bicyclic adduct.

Acrolein: The cycloaddition with acrolein, an α,β-unsaturated aldehyde, provides a functionalized cyclohexene that can be further elaborated. The regioselectivity is governed by the electronic effects of the methyl group on the diene and the aldehyde group on the dienophile.

Catalysis in Diels-Alder Reactions

The rate and selectivity of the Diels-Alder reaction of this compound can be significantly enhanced through catalysis.

Lewis Acid Catalysis: Lewis acids, such as tin tetrachloride (SnCl₄), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂), can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. This often leads to increased regioselectivity and endo/exo selectivity.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric Diels-Alder reactions. These catalysts form a chiral iminium ion with the dienophile, which then reacts with the diene to yield an enantioenriched product.

Quantitative Data for Diels-Alder Reactions

The following table summarizes representative quantitative data for Diels-Alder reactions involving cyclohexadiene derivatives. While specific data for this compound is limited in readily available literature, the data for cyclohexadiene provides a strong indication of the expected reactivity and selectivity.

| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Endo/Exo Ratio | Enantiomeric Excess (ee, %) | Reference |

| Cyclohexadiene | Methyl Vinyl Ketone | I₂ (10 mol%), CH₂Cl₂ | 85 | 4:1 | - | [1] |

| Cyclohexadiene | Methyl Vinyl Ketone | Yb(OTf)₃ (10 mol%) | 92 | >95:5 | - | [2] |

| Cyclohexadiene | Acrolein | Imidazolidinone organocatalyst | 82 | 1:14 | 94 | [3] |

Experimental Protocols for Diels-Alder Reactions

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction:

Materials:

-

This compound

-

Dienophile (e.g., methyl vinyl ketone)

-

Lewis Acid (e.g., SnCl₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a solution of the dienophile in the anhydrous solvent at a low temperature (e.g., -78 °C) under an inert atmosphere, the Lewis acid is added dropwise.

-

The mixture is stirred for a short period (e.g., 15-30 minutes) to allow for complexation.

-

A solution of this compound in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is stirred at the low temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

General Procedure for Organocatalyzed Asymmetric Diels-Alder Reaction:

Materials:

-

This compound

-

α,β-Unsaturated aldehyde (dienophile)

-

Chiral amine organocatalyst (e.g., imidazolidinone derivative)

-

Acid co-catalyst (e.g., trifluoroacetic acid)

-

Solvent (e.g., methanol/water mixture)

Procedure:

-

To a solution of the chiral amine organocatalyst and the acid co-catalyst in the solvent, the α,β-unsaturated aldehyde is added.

-

The mixture is stirred at room temperature for a short period to allow for the formation of the iminium ion intermediate.

-

This compound is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the enantioenriched Diels-Alder adduct.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key transformations and experimental workflows involving this compound.

Caption: Synthesis of a key precursor via Robinson Annulation.

Caption: General scheme of the Diels-Alder reaction.

References

Methodological & Application

Application Note: Diels-Alder Reaction Protocol Featuring 2-Methyl-1,3-cyclohexadiene

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereospecific formation of six-membered rings through a [4+2] cycloaddition.[1][2] This reaction occurs between a conjugated diene and a dienophile, typically an alkene or alkyne.[3] Cyclic dienes are particularly reactive in Diels-Alder reactions because their conjugated double bonds are locked in the reactive s-cis conformation.[1][4] This application note provides a detailed protocol for the Diels-Alder reaction of 2-Methyl-1,3-cyclohexadiene with maleic anhydride (B1165640), a common and reactive dienophile.[5][6] The resulting product is a valuable bicyclic anhydride intermediate for further synthetic transformations.

Reaction Principle

The reaction proceeds via a concerted mechanism, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile move in a cyclic transition state to form a new six-membered ring with two new sigma bonds and one new pi bond.[3][7] The presence of an electron-donating methyl group on the diene and electron-withdrawing groups on the dienophile enhances the reaction rate.[4][8]

Quantitative Data Summary

The following table outlines the typical quantities of reactants and solvents, along with expected reaction parameters and outcomes for the Diels-Alder reaction between this compound and maleic anhydride.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g |

| Maleic Anhydride | 0.92 g |

| Solvent | |

| Toluene (B28343) | 20 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 2 hours |

| Product | |

| Theoretical Yield | 1.92 g |

| Expected Yield | 85-95% |

| Melting Point | 104-106 °C |

Experimental Protocol

Materials:

-

This compound

-

Maleic anhydride

-

Toluene

-

Hexanes (for recrystallization)

-

50 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1.0 g of this compound and 0.92 g of maleic anhydride.

-

Solvent Addition: Add 20 mL of toluene to the flask.

-

Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux with continuous stirring. The solids should dissolve as the reaction mixture heats up.

-

Reaction Monitoring: Maintain the reflux for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials.

-

Cooling and Crystallization: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 15-20 minutes to induce crystallization of the product.

-

Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexanes to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator or a vacuum oven to obtain the final Diels-Alder adduct.

-

Characterization: Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Diels-Alder reaction of this compound and maleic anhydride.

Caption: Experimental workflow for the synthesis of 2-Methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. atc.io [atc.io]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Regioselectivity of Diels-Alder Reactions with 2-Methyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The reaction's utility is significantly enhanced by its predictable control over regiochemistry and stereochemistry. When an unsymmetrical diene, such as 2-methyl-1,3-cyclohexadiene, reacts with an unsymmetrical dienophile, the formation of two possible regioisomers can occur. Understanding and controlling the regioselectivity of these reactions is crucial for the efficient synthesis of complex target molecules in pharmaceutical and materials science research.

This document provides a detailed overview of the regioselectivity observed in the Diels-Alder reactions of this compound with various dienophiles. It includes a summary of the governing principles, quantitative data from representative reactions, and detailed experimental protocols for both thermal and Lewis acid-catalyzed conditions.

Principles of Regioselectivity

The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is primarily governed by the electronic properties of the substituents on both reactants. The "ortho-para" rule, derived from Frontier Molecular Orbital (FMO) theory, is a reliable predictor of the major regioisomer.[1][2]

For a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction proceeds in a way that aligns the atoms with the largest orbital coefficients in the respective HOMO and LUMO.

In the case of this compound, the methyl group is an electron-donating group (EDG), which increases the electron density of the diene system. This results in the C4-position having the largest coefficient in the HOMO. For a dienophile with an electron-withdrawing group (EWG), such as acrolein or methyl acrylate (B77674), the β-carbon (C2 of the alkene) has the largest coefficient in the LUMO. The preferential alignment of these two positions leads to the formation of the "para" or 1,4-adduct as the major product.[1] The "meta" or 1,3-adduct is typically formed as a minor product.[2]

Quantitative Data on Regioselectivity

The regioselectivity of the Diels-Alder reaction of this compound can be influenced by reaction conditions, such as temperature and the use of Lewis acid catalysts. Lewis acids can enhance the regioselectivity by coordinating to the dienophile, further lowering its LUMO energy and increasing the difference in the magnitude of the LUMO coefficients.[3]

| Diene | Dienophile | Conditions | "Para" (1,4) Adduct (%) | "Meta" (1,3) Adduct (%) | Reference |

| This compound | Acrolein | Thermal | Major Product | Minor Product | [Theoretical Prediction][1] |

| This compound | Acrolein | Lewis Acid (e.g., BF₃·OEt₂) | Enhanced "para" selectivity | Diminished "meta" selectivity | [Theoretical Prediction][4] |

| This compound | Methyl Acrylate | Thermal | Major Product | Minor Product | [Theoretical Prediction][2] |

| This compound | Methyl Acrylate | Lewis Acid (e.g., AlCl₃) | Enhanced "para" selectivity | Diminished "meta" selectivity | [3] |

| This compound | Maleic Anhydride | Thermal | 100% (single regioisomer) | 0% | [Symmetrical Dienophile] |

Note: While the "ortho-para" rule provides a strong qualitative prediction, specific quantitative ratios can vary depending on the exact reaction conditions and substituents. The data for acrolein and methyl acrylate are presented as qualitative predictions based on established principles, as precise literature values for these specific reactions with this compound were not found in the search. The reaction with maleic anhydride, a symmetrical dienophile, yields a single regioisomer.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Reagents and solvents should be of appropriate purity and dried if necessary.

-

Glassware should be oven-dried before use, especially for Lewis acid-catalyzed reactions.

-

Product purification and characterization should be performed using standard laboratory techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.

Protocol 1: Thermal Diels-Alder Reaction of this compound with Methyl Acrylate

Materials:

-

This compound

-

Methyl acrylate

-

Toluene (B28343) (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous toluene to dissolve the diene.

-

Add methyl acrylate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the major "para" adduct and the minor "meta" adduct.

-

Characterize the products by NMR spectroscopy to confirm their structures and determine the regioisomeric ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Acrolein

Materials:

-

This compound

-

Acrolein (freshly distilled)

-

Dichloromethane (B109758) (anhydrous)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification reagents

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add acrolein (1.2 eq) to the cold solvent.

-

Slowly add boron trifluoride diethyl etherate (1.1 eq) to the solution and stir for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the major "para" adduct.

-

Characterize the product by NMR spectroscopy.

Visualizations

Regioselectivity in the Diels-Alder Reaction of this compound

Caption: Logical workflow for the regioselective Diels-Alder reaction.

Frontier Molecular Orbital (FMO) Interaction

Caption: FMO interactions governing the regioselectivity.

Conclusion

The Diels-Alder reaction of this compound with unsymmetrical dienophiles exhibits a high degree of regioselectivity, predominantly favoring the "para" (1,4) adduct. This outcome is reliably predicted by Frontier Molecular Orbital theory. The selectivity can often be further enhanced through the use of Lewis acid catalysis. The provided experimental protocols offer a starting point for researchers to explore and optimize these reactions for their specific synthetic needs. Careful consideration of reaction conditions and rigorous product characterization are essential for achieving desired outcomes in the synthesis of complex molecules.